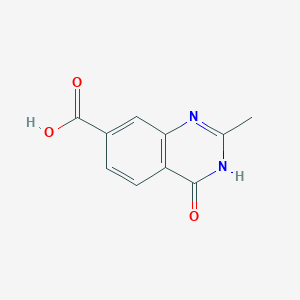
2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a compound that belongs to the quinazoline family, which is a class of heterocyclic aromatic organic compounds. Quinazolines and their derivatives have been extensively studied due to their wide range of biological activities, including antibacterial properties. For instance, certain substituted 4-oxoquinoline-3-carboxylic acids have shown potent antibacterial activity against both gram-positive and gram-negative bacteria .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the condensation of various precursors. For example, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was achieved through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids . Another method includes the reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and 1,2,5,6,7,8-hexahydro-2-oxoquinazoline-4-carboxylic acid to yield dihydro-derivatives, which can rearrange under acidic conditions . These methods highlight the versatility in synthesizing quinazoline derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. X-ray structural analysis has been used to establish the structure of these compounds, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate . The planarity of the quinazoline ring system and the position of substituents play a significant role in the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, thionyl chloride-induced conversion of 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acids can lead to the formation of highly functionalized thieno[3,4-b]quinoline derivatives . These reactions can introduce new functional groups or alter existing ones, providing a pathway to novel compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, acidity, and stability, are important for their pharmacological profile. A comparative analysis of the acidic properties of a group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids has been carried out, and their NMR spectra and analgesic properties have been discussed . These properties are essential for the drug development process, as they influence the compound's bioavailability and efficacy.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Antibacterial Potency : 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid derivatives have shown significant antibacterial activity. For instance, compounds with oxazole substituents, including a 2-methyl group, demonstrated notable in vitro antibacterial potency, particularly against Gram-positive organisms, highlighting their potential as antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990). Moreover, specific derivatives such as 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid showcased potent activity against a broad spectrum of both gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990).
Chemical Synthesis and Modifications
Synthesis and Structural Insights : The synthesis of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid and its derivatives has been explored, providing valuable insights into their chemical structure and potential modifications for enhanced biological activity. Studies have detailed the synthetic routes and structural requirements for antagonist activity against the glycine site on the NMDA receptor, indicating the importance of specific substituents for binding efficacy (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992). Additionally, innovative synthetic methods have led to the development of compounds with oral antiallergy activity, showcasing the versatility of this chemical scaffold in medicinal chemistry (Althuis, Moore, & Hess, 1979).
Therapeutic and Biological Implications
Anticancer Potential : Research has also delved into the anticancer potential of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid derivatives. For example, the synthesis and biological evaluation of certain derivatives have been investigated for their activity against breast cancer, demonstrating significant anticancer effects against the MCF-7 cell line, which suggests potential therapeutic applications in oncology (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Mecanismo De Acción
Safety and Hazards
The safety information for “2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The future directions for the research and development of “2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid” and other quinazoline derivatives are likely to focus on their potential therapeutic applications. Given their wide range of biological activities, these compounds could be further explored for their potential use in the treatment of various diseases .
Propiedades
IUPAC Name |
2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-11-8-4-6(10(14)15)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWUPHHVFCADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773057-18-4 |
Source


|
| Record name | 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole](/img/structure/B2527854.png)
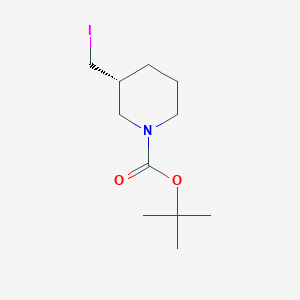
![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)


![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)
![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide](/img/structure/B2527863.png)

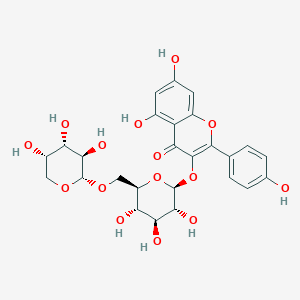
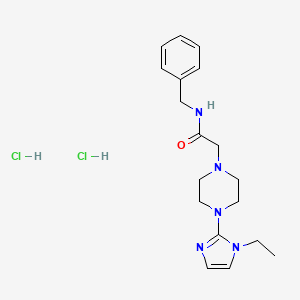
![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2527869.png)
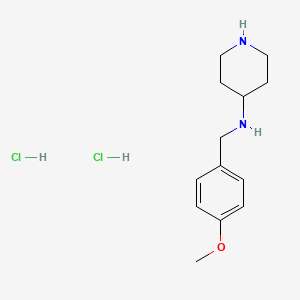
methylene]malonate](/img/structure/B2527873.png)